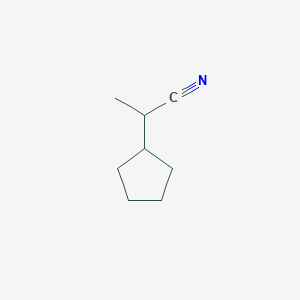
(r)-4-(1-Aminoethyl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminoethyl)-2-fluorophenol is a chiral compound that features a fluorine atom, a hydroxyl group, and an aminoethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor ketone using a chiral catalyst. For example, the reduction of 4-(1-oxoethyl)-2-fluorophenol with a chiral reducing agent can yield the desired chiral amine . Another method involves the use of ω-transaminase enzymes, which can catalyze the transamination of a suitable precursor to produce the chiral amine .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorophenol typically involves large-scale catalytic processes. These processes often utilize heterogeneous catalysts for the hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia . The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the final product.
化学反応の分析
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines or alcohols.
科学的研究の応用
®-4-(1-Aminoethyl)-2-fluorophenol has several applications in scientific research:
作用機序
The mechanism of action of ®-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate can then undergo further transformations to yield the final product. The specific pathways and molecular targets involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.
®-4-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.
®-4-(1-Aminoethyl)-2-chlorophenol: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminoethyl)-2-fluorophenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
特性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChIキー |
VWURQMSCABRCTE-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C=C1)O)F)N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)

